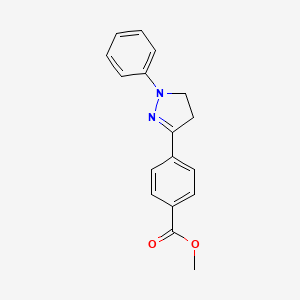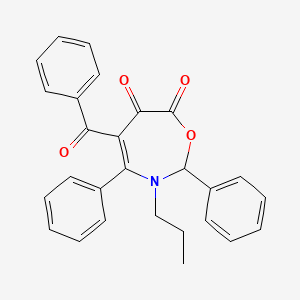
3,4,6-Tris(benzyloxy)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tris(benzyloxy)-2-methylbenzoic acid is an organic compound characterized by the presence of three benzyloxy groups and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tris(benzyloxy)-2-methylbenzoic acid typically involves the protection of hydroxyl groups followed by benzylation. A common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tris(benzyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
3,4,6-Tris(benzyloxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,6-Tris(benzyloxy)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,4,6-Tris(benzyloxy)-2-methylbenzoic acid is unique due to the presence of three benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity in biological applications.
Propriétés
Numéro CAS |
61158-10-9 |
|---|---|
Formule moléculaire |
C29H26O5 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-methyl-3,4,6-tris(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C29H26O5/c1-21-27(29(30)31)25(32-18-22-11-5-2-6-12-22)17-26(33-19-23-13-7-3-8-14-23)28(21)34-20-24-15-9-4-10-16-24/h2-17H,18-20H2,1H3,(H,30,31) |
Clé InChI |
ZCKSBNOKAZSGMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)

![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

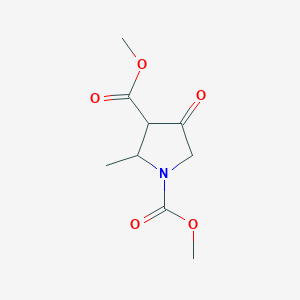
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
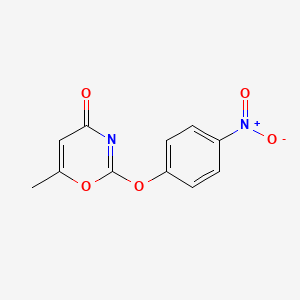
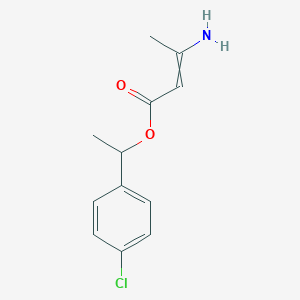
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
